7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C15H14ClN3. It is a derivative of pyrrolopyrimidine, characterized by the presence of benzyl, chloro, and dimethyl substituents. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
It is known that similar compounds, such as pyrrolo[2,3-d]pyrimidines, are often used in the synthesis of kinase inhibitors , which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Mode of Action
Kinase inhibitors typically work by binding to kinases to prevent the phosphorylation of proteins, thereby inhibiting signal transduction pathways .
Biochemical Pathways
This pathway is involved in cell division, death, and tumor formation processes .
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in hepg2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and bax, as well as the downregulation of bcl-2 activity .
Action Environment
The action of 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
The role of 7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in biochemical reactions is not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core.
Introduction of Substituents: The chloro and dimethyl groups are introduced through chlorination and alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and dimethyl groups.
Cyclization Reactions: The pyrrolopyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization reactions often require the use of strong acids or bases as catalysts, along with appropriate solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.
Biological Studies: It is used as a probe in biological studies to understand the mechanisms of action of pyrrolopyrimidine derivatives.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor and intermediate in the synthesis of various pharmaceutical compounds.
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A similar compound with a different substitution pattern, used in medicinal chemistry.
Uniqueness
7-Benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its benzyl, chloro, and dimethyl groups contribute to its potential as a versatile building block in drug development and chemical synthesis .
Properties
IUPAC Name |
7-benzyl-4-chloro-5,6-dimethylpyrrolo[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-10-11(2)19(8-12-6-4-3-5-7-12)15-13(10)14(16)17-9-18-15/h3-7,9H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBZRBZLBQVFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324690 | |
Record name | 7-benzyl-4-chloro-5,6-dimethylpyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666643 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
173458-80-5 | |
Record name | 7-benzyl-4-chloro-5,6-dimethylpyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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